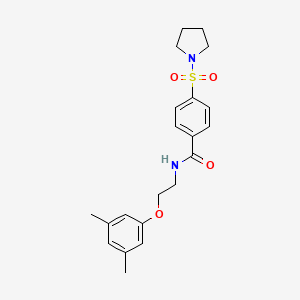

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

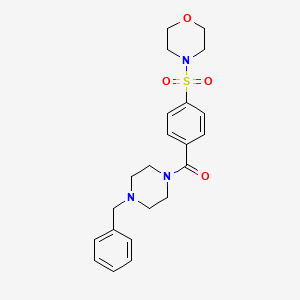

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a compound that is likely to have a complex structure involving a thiazole ring, a phenyl group, and a nitrobenzamido moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with related functional groups and structural motifs are discussed. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high specificity for functional group transformations. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved through a Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which is a process that preserves the stereochemistry of the starting material and is environmentally friendly due to the recyclability of byproducts . Similarly, the synthesis of a triazolopyrimidine derivative involves the reaction of a thiophene carbohydrazonoyl chloride with a tetrahydropyrimidine derivative, indicating the use of heterocyclic chemistry and condensation reactions in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as NMR, MS, and IR. For example, the structure of a novel indole derivative was confirmed by 1H NMR and MS . Additionally, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates were studied, indicating π→π* transitions and fluorescence emissions, which are characteristic of conjugated systems and may be relevant to the electronic structure of Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes photochemical reactions, such as the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which can lead to the formation of a carbene intermediate . The protection and deprotection of carboxyl groups in peptide synthesis are also relevant, as demonstrated by the use of a 2-(p-nitrophenylthio)ethyl group, which suggests that nitro groups can play a role in the selective protection of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a variety of analytical techniques. For instance, the electrostatic potential of a benzoimidazole derivative was studied to determine reactive sites, which could be relevant for understanding the reactivity of Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate . The photophysical properties, such as absorption and emission spectra, provide insights into the electronic properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Peptide Synthesis Protection

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate is related to compounds utilized for carboxyl-group protection in peptide synthesis. The use of similar groups offers advantages in synthesis, with selective removal facilitated under specific conditions (Amaral, 1969).

Antimicrobial Activity

Research has shown the antimicrobial potential of derivatives related to Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate. For instance, complexes of metal ions with polydentate 1,2,4-triazole ligands, derived from related compounds, have been explored for their antimicrobial applications (Al-Alzawi et al., 2023).

Quantum Chemical Calculations and Spectroscopic Techniques

The molecular structures and vibrational wavenumbers of compounds including Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate have been determined through quantum chemical calculations, infrared, and Raman spectroscopic techniques. These studies support the chemical reactivity and potential drug candidate properties of such compounds (Ünsalan et al., 2020).

Biothiol Detection

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate shares structural similarities with compounds used in the detection of biothiols. A study designed a colorimetric and ratiometric fluorescent probe based on related structures, showcasing its effectiveness in detecting cysteine, homocysteine, and glutathione in living cells, highlighting its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[(4-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-6-4-3-5-7-12)20-19(28-16)21-17(23)13-8-10-14(11-9-13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFKYDMUFHZVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2551463.png)